molecular formula C16H21F3N2O2 B10967142 1-(4-Propylpiperazin-1-yl)-2-[3-(trifluoromethyl)phenoxy]ethanone

1-(4-Propylpiperazin-1-yl)-2-[3-(trifluoromethyl)phenoxy]ethanone

Cat. No.: B10967142
M. Wt: 330.34 g/mol
InChI Key: KHVXJAYACRMULZ-UHFFFAOYSA-N
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Description

1-(4-Propylpiperazino)-2-[3-(trifluoromethyl)phenoxy]-1-ethanone is a compound that features a trifluoromethyl group, a phenoxy group, and a piperazine ring. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties . This compound is of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(4-propylpiperazino)-2-[3-(trifluoromethyl)phenoxy]-1-ethanone involves several steps. One common synthetic route includes the reaction of 3-(trifluoromethyl)phenol with an appropriate ethanone derivative under specific conditions to form the phenoxyethanone intermediate. This intermediate is then reacted with 4-propylpiperazine to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and catalysts like potassium carbonate .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Propylpiperazino)-2-[3-(trifluoromethyl)phenoxy]-1-ethanone undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Propylpiperazino)-2-[3-(trifluoromethyl)phenoxy]-1-ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-propylpiperazino)-2-[3-(trifluoromethyl)phenoxy]-1-ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially affecting enzyme activity or receptor binding. The piperazine ring may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 1-(4-propylpiperazino)-2-[3-(trifluoromethyl)phenoxy]-1-ethanone include:

  • 4-Phenoxy-1-[3-(trifluoromethyl)benzyl]piperidine hydrochloride
  • 4-Phenoxy-1-(1-phenylcyclohexyl)piperidine hydrochloride
  • 4-Phenoxy-1-(3-phenoxypropyl)piperidine hydrochloride

These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical properties and applications.

Properties

Molecular Formula

C16H21F3N2O2

Molecular Weight

330.34 g/mol

IUPAC Name

1-(4-propylpiperazin-1-yl)-2-[3-(trifluoromethyl)phenoxy]ethanone

InChI

InChI=1S/C16H21F3N2O2/c1-2-6-20-7-9-21(10-8-20)15(22)12-23-14-5-3-4-13(11-14)16(17,18)19/h3-5,11H,2,6-10,12H2,1H3

InChI Key

KHVXJAYACRMULZ-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCN(CC1)C(=O)COC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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